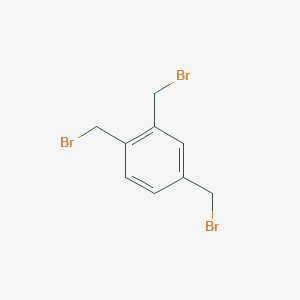

1,2,4-Tris(bromomethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61124-37-6 |

|---|---|

Molecular Formula |

C9H9Br3 |

Molecular Weight |

356.88 g/mol |

IUPAC Name |

1,2,4-tris(bromomethyl)benzene |

InChI |

InChI=1S/C9H9Br3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |

InChI Key |

VPPJVTGBNASTBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)CBr)CBr |

Origin of Product |

United States |

Contextualization Within Aromatic Halogenation Chemistry

Aromatic halogenation is a fundamental type of electrophilic aromatic substitution reaction where a halogen atom replaces a hydrogen atom on an aromatic ring. purechemistry.org This process is crucial for the synthesis of a wide array of halogenated aromatic compounds that find applications in various sectors, including pharmaceuticals and materials science. purechemistry.orgnumberanalytics.com The mechanism typically involves the generation of a potent electrophilic halogen species, often facilitated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). purechemistry.orgorganicchemistrytutor.com This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex, before a proton is lost to restore aromaticity. purechemistry.orgorganicchemistrytutor.com

The halogenation of benzene (B151609) itself is an exothermic reaction, with reactivity decreasing down the halogen group. libretexts.org While chlorination and bromination are common, direct iodination is often unreactive without the presence of an oxidizing agent, and fluorination is generally too reactive to be controlled easily. libretexts.org The introduction of multiple halogen-containing functional groups, as seen in tris(bromomethyl)benzene, often involves the radical bromination of pre-functionalized benzene derivatives, such as dimethylbenzene (xylene), using reagents like N-bromosuccinimide (NBS).

Significance of Bromomethyl Groups As Versatile Synthons

The bromomethyl group (-CH₂Br) is a highly reactive and versatile functional group in organic synthesis. Its utility stems from the carbon-bromine bond, where the bromine atom acts as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups. The reactivity of the bromomethyl group is enhanced by its benzylic position, which stabilizes any transient carbocation or radical intermediates formed during reactions.

Bromomethyl groups can be readily converted to other functionalities. For instance, they can be substituted by nucleophiles such as amines, alcohols, and thiols to form new C-N, C-O, and C-S bonds, respectively. They can also be oxidized to form aldehydes or carboxylic acids, or reduced to methyl groups. This versatility makes bromomethylated compounds valuable building blocks for constructing more complex molecules. For example, they are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers. The high reactivity of the bromomethyl radical, a transient species with an unpaired electron, also allows for its participation in various chemical transformations, including addition reactions to unsaturated compounds and atom abstraction reactions. ontosight.ai

Applications in Supramolecular Chemistry and Host Guest Systems

Construction of Artificial Receptors and Molecular Recognition Systems

The reactive nature of the bromomethyl groups in 1,2,4-tris(bromomethyl)benzene makes it a suitable starting material for the synthesis of artificial receptors. Through nucleophilic substitution reactions, various binding motifs can be attached to the benzene (B151609) core, leading to molecules designed for specific molecular recognition tasks.

Artificial receptors for ion-pair recognition are designed to simultaneously bind both a cation and an anion. researchgate.net Such systems typically incorporate distinct binding sites for each ion within a single molecular framework. The design principles often involve:

Cation Recognition Sites: These are typically electron-rich moieties such as crown ethers, calixarenes, or cryptands, which can coordinate with metal cations or organic ammonium ions. researchgate.net

Anion Recognition Sites: These are electron-deficient groups capable of forming hydrogen bonds or electrostatic interactions with anions. Common examples include ureas, thioureas, amides, or imidazolium (B1220033) salts.

Scaffolding: A rigid or semi-rigid molecular backbone is used to pre-organize the binding sites in a specific spatial arrangement to facilitate cooperative binding of the ion pair.

This compound can serve as this crucial scaffold. By functionalizing its three bromomethyl arms with appropriate recognition units, a tripodal receptor can be constructed. The asymmetric substitution pattern (1,2,4-) would result in a receptor with a non-symmetrical arrangement of binding sites, which could lead to unique selectivities for specific ion pairs where the geometry of the ions is complementary to the receptor's asymmetric cavity.

Heteroditopic receptors possess two different types of binding sites within the same molecule, enabling the recognition of different guests, such as an ion pair. The synthesis of such receptors using this compound would involve the stepwise or simultaneous attachment of two or more different binding moieties to its three arms.

For instance, two arms could be functionalized with a cation-binding group (e.g., a crown ether precursor) and the third arm with an anion-binding group (e.g., an imidazole for later conversion to an imidazolium salt). This would create a receptor capable of binding a cation and an anion in a defined, albeit asymmetric, orientation. The reactivity of the bromomethyl groups allows for their conversion into a variety of functional groups suitable for building these complex architectures.

| Receptor Feature | Design Element | Precursor Moiety from this compound |

| Scaffold | Asymmetric Benzene Core | This compound |

| Cation Binding | Crown Ether, Podand | Functionalization of one or two -CH2Br groups |

| Anion Binding | Imidazolium, Urea/Thiourea (B124793) | Functionalization of remaining -CH2Br group(s) |

Framework Construction for Metallacage Complexes

Metallacages are discrete, self-assembled, three-dimensional structures composed of metal ions and organic ligands. Tripodal ligands are particularly useful in the construction of these cages. While symmetric tripodal ligands derived from 1,3,5-tris(bromomethyl)benzene (B90972) are common, the use of this compound as a precursor allows for the synthesis of asymmetric tripodal ligands.

The synthesis involves reacting this compound with molecules containing donor atoms (e.g., pyridine, pyrazole, or imidazole) to form a tripodal ligand. The subsequent coordination of this asymmetric ligand with a suitable metal ion can lead to the formation of metallacages with lower symmetry. These asymmetric cages may possess unique properties, such as chiral recognition capabilities or specific catalytic activities, that are not accessible with their more symmetric counterparts.

Assembly of Star-Shaped Molecules and Dendritic Architectures

One of the most significant applications of tris(bromomethyl)benzene derivatives is in the synthesis of star-shaped molecules and dendrimers. sigmaaldrich.comsigmaaldrich.com These are highly branched, monodisperse macromolecules with a central core and radiating branches.

This compound can act as the central core (a first-generation dendrimer initiator) from which dendritic wedges or "arms" can be grown. The three reactive bromomethyl sites serve as anchor points for subsequent chemical reactions that build up the molecular structure generation by generation.

A key distinction arises from the substitution pattern:

1,3,5-Isomer: The C3 symmetry of the 1,3,5-isomer leads to the formation of highly symmetric, star-shaped molecules where the arms are evenly distributed.

1,2,4-Isomer: The lack of C3 symmetry in the 1,2,4-isomer results in the formation of asymmetric or irregular star-shaped molecules and dendrimers. This asymmetry can influence the molecule's physical properties, such as its packing in the solid state, solubility, and its ability to form liquid crystalline phases.

The synthesis of these architectures typically involves nucleophilic substitution reactions at the benzylic bromide positions, allowing for the attachment of a wide variety of chemical arms.

| Property | 1,3,5-Tris(bromomethyl)benzene Core | This compound Core |

| Symmetry of Core | C3 (Symmetric) | C1 (Asymmetric) |

| Resulting Molecule | Symmetric Star-Shaped Molecule/Dendrimer | Asymmetric Star-Shaped Molecule/Dendrimer |

| Potential Properties | High crystallinity, predictable packing | Complex packing, potential for chirality |

Integration into Host-Guest Chemistry Systems

The complex, three-dimensional structures that can be synthesized from this compound, such as asymmetric cages and star-shaped molecules, are prime candidates for applications in host-guest chemistry. These molecules can act as "hosts," capable of encapsulating smaller "guest" molecules within their internal cavities.

The asymmetry derived from the 1,2,4-substituted core can create unique and specific binding pockets. This could lead to hosts with high selectivity for particular guest molecules, potentially enabling applications in areas such as:

Molecular Sensing: The host molecule could be designed to signal the presence of a specific guest through a change in fluorescence or color.

Catalysis: The host's cavity could act as a nano-reactor, catalyzing reactions of encapsulated guest molecules.

Controlled Release: The host could encapsulate a drug molecule (guest) and release it under specific environmental triggers.

The functionalization of the arms of a star-shaped molecule derived from this core can be tailored to create a specific chemical environment within the host structure, further enhancing its selectivity and function in a host-guest system.

Applications in Materials Science and Polymer Chemistry

Fabrication of Functional Polymeric Materials

The three reactive bromomethyl groups on the benzene (B151609) ring enable 1,2,4-tris(bromomethyl)benzene to act as a branching point or a crosslinking agent in the synthesis of a variety of functional polymeric materials. This functionality is crucial for designing polymers with specific architectures and properties.

This compound and its isomers, such as 1,3,5-tris(bromomethyl)benzene (B90972), are effective crosslinking agents for creating robust polymer networks. scientificlabs.iesigmaaldrich.com These networks exhibit enhanced thermal and mechanical stability compared to their linear counterparts. The chemical and physical properties of the resulting polymer network are highly dependent on the nature of the monomeric units and the crosslink density. taylorfrancis.com

One notable application is in the fabrication of proton exchange membranes (PEMs) for fuel cells. By covalently linking polybenzimidazole (PBI) with 1,3,5-tris(bromomethyl)benzene, a crosslinked membrane with improved performance at high temperatures can be produced. scientificlabs.iesigmaaldrich.com Another approach involves using 1,3,5-tris(bromomethyl)benzene as an initiator to synthesize trifunctional amine-terminated polystyrenes, which then serve as well-defined macromolecular crosslinking agents for both traditional epoxy thermosets and covalent adaptable networks (CANs). rsc.org The ability to tune the molar mass of these crosslinkers allows for precise control over the network's crosslinking density, which in turn influences properties like swelling degree and glass transition temperature. rsc.orgrsc.org

Table 1: Properties of Polymer Networks Crosslinked with Tris(bromomethyl)benzene Derivatives

| Polymer System | Crosslinker | Key Properties | Application |

|---|---|---|---|

| Polybenzimidazole (PBI) | 1,3,5-Tris(bromomethyl)benzene | Enhanced thermal stability, improved proton conductivity | High-temperature proton exchange membranes (PEMs) scientificlabs.iesigmaaldrich.com |

| Epoxy Thermoset | Trifunctional amine-terminated polystyrene (from 1,3,5-tris(bromomethyl)benzene initiator) | High thermal resistance, tunable crosslinking density | Advanced composite materials rsc.org |

| Vinylogous Urethane Covalent Adaptable Network (CAN) | Trifunctional amine-terminated polystyrene (from 1,3,5-tris(bromomethyl)benzene initiator) | Reprocessability, controlled glass transition temperature | Recyclable thermosets rsc.org |

The trifunctional nature of tris(bromomethyl)benzene makes it an ideal core molecule for the synthesis of star-shaped polymers and dendrimers. instras.com These highly branched macromolecules possess unique properties such as lower solution viscosity and a higher concentration of end-groups compared to linear polymers of similar molecular weight. nih.gov

In the "core-first" approach, polymerization of monomers is initiated from the tris(bromomethyl)benzene core, leading to the formation of a three-armed star polymer. cmu.edu For example, 1,3,5-tris(bromomethyl)benzene has been used as an initiator in Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) to synthesize three-arm star-shaped polystyrene. rsc.org The synthesis of 4-arm star polymers using 1,2,4,5-tetra(bromomethyl)benzene has also been reported, highlighting the utility of bromomethylated benzene derivatives in creating these architectures. researchgate.net

Dendrimers, which are perfectly branched, monodisperse macromolecules, can also be synthesized using tris(bromomethyl)benzene as a foundational building block. scientificlabs.iesigmaaldrich.com The step-wise reaction of monomers with the core allows for the precise construction of dendritic structures with a high degree of functionality.

Table 2: Examples of Star-Shaped Polymers Synthesized Using Bromomethylated Benzenes

| Core Molecule | Polymer Arms | Synthesis Method | Resulting Architecture |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Polystyrene | ARGET ATRP | 3-arm star polymer rsc.org |

| 1,3,5-Tris(chloromethyl)benzene | Poly(2-vinylpyridine) | Anionic Polymerization | 3-arm star polymer researchgate.net |

| 1,2,4,5-Tetra(bromomethyl)benzene | Poly(methyl methacrylate) | Anionic Polymerization | 4-arm star polymer researchgate.net |

Tris(bromomethyl)benzene derivatives are instrumental in the fabrication of redox-active polymer films, which are essential components in various electrochemical devices such as batteries and sensors. uni-bayreuth.detamu.edu These compounds can act as crosslinkers to immobilize redox-active species onto electrode surfaces, thereby enhancing the stability and performance of the device.

A notable example is the use of 1,3,5-tris(bromomethyl)benzene as a crosslinker in the layer-by-layer assembly of redox-active films on mesoporous TiO₂ electrodes. academie-sciences.fr In this method, viologen units, which are redox-active, are co-polymerized and crosslinked with the tris(bromomethyl)benzene. This process leads to an increased concentration of redox species on the electrode surface and improves the stability of the film, particularly against desorption in aqueous environments. academie-sciences.fr The resulting nanostructured functional materials have potential applications in electrochromic devices and energy storage systems.

Microporous Organic Polymers (MOPs) and Covalent Organic Polymers (COPs)

The rigid structure and trifunctional reactivity of this compound and its isomers make them valuable monomers for the synthesis of microporous organic polymers (MOPs) and covalent organic polymers (COPs). These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage and separation. researchgate.net

By carefully selecting the monomers and reaction conditions, the pore structure of MOPs and COPs can be engineered to achieve selective adsorption of specific gases. Friedel-Crafts alkylation is a common method used to synthesize these porous polymers. For instance, the reaction of 1,3,5-tris(bromomethyl)benzene with rigid aromatic building blocks like benzene, biphenyl, or 1,3,5-triphenylbenzene (B1329565) results in hyper-cross-linked polymers with high surface areas. rsc.orgresearchgate.net

These materials have demonstrated significant potential for the storage of hydrogen (H₂) and the capture of carbon dioxide (CO₂). scientificlabs.iesigmaaldrich.com The microporous nature of the polymers allows for the efficient trapping of small gas molecules. Research has shown that MOPs synthesized from 1,3,5-tris(bromomethyl)benzene can exhibit Brunauer-Emmett-Teller (BET) surface areas of up to 1783 m²/g. rsc.orgresearchgate.net

Table 3: Gas Adsorption Properties of Microporous Organic Polymers from 1,3,5-Tris(bromomethyl)benzene

| Polymer ID | Co-monomer | BET Surface Area (m²/g) | H₂ Uptake (mg/g) at 77 K, 1 bar | CO₂ Uptake (mg/g) at 273 K, 1 bar | CO₂/N₂ Selectivity |

|---|---|---|---|---|---|

| C1M2-Al | Biphenyl | 1783 | 17.9 | 154 | 32.3 rsc.orgresearchgate.net |

| C1M3-Al | 1,3,5-Triphenylbenzene | 1559 | 19.1 | 181 | 29.4 rsc.orgresearchgate.net |

Data sourced from studies on hyper-cross-linked polymers synthesized via Friedel-Crafts alkylation. rsc.orgresearchgate.net

Development of Polymer Initiators for Controlled Polymerization

This compound and its isomers can function as trifunctional initiators in controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com This allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. cmu.educmu.edu

The use of a trifunctional initiator like 1,3,5-tris(bromomethyl)benzene in the ARGET ATRP of styrene (B11656) leads to the formation of three-arm star polymers. rsc.orgrsc.org The kinetics of such polymerizations are typically first-order with respect to the monomer concentration, and the molecular weight of the polymer increases linearly with monomer conversion, which are characteristics of a controlled polymerization process. cmu.edu However, it has been noted that the bromides of 1,3,5-tris(bromomethyl)benzene can be less reactive than those at the chain ends of the growing polystyrene arms, which can lead to incomplete arm initiation and structures that are not perfectly star-shaped. rsc.org Despite this, this method provides a powerful tool for creating complex polymer architectures with a high degree of control.

Table 4: Characterization of Trifunctional Bromo-terminated Polystyrene (trisBromoPS) Synthesized via ARGET ATRP

| Target Mn (kDa) | GPC Mn (kDa) | Dispersity (Đ) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| 1.93 | 1.94 | 1.21 | 64.2 rsc.org |

| 2.95 | 3.09 | 1.17 | 76.5 rsc.org |

| 3.20 | 3.30 | 1.16 | 76.8 rsc.org |

Data from the ARGET ATRP of styrene using 1,3,5-tris(bromomethyl)benzene as the initiator. rsc.org

Advanced Spectroscopic and Structural Characterization of 1,2,4 Tris Bromomethyl Benzene and Derivatives

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry and the packing of molecules within a crystal lattice. This analysis provides fundamental data on bond lengths, bond angles, and the nature of intermolecular forces that govern the solid-state architecture.

The crystal structure of 1,2,4-Tris(bromomethyl)benzene has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific unit cell parameters define the dimensions and shape of the repeating unit that constructs the entire crystal.

The crystallographic data collected at a temperature of 150 K reveals the precise arrangement of the molecules. The space group provides information about the symmetry elements present within the crystal structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉Br₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2198(8) |

| b (Å) | 5.7709(4) |

| c (Å) | 15.7725(11) |

| α (°) | 90 |

| β (°) | 109.859(3) |

| γ (°) | 90 |

| Volume (ų) | 1045.54(12) |

C-H⋯Br Interactions: These are a form of weak hydrogen bonds where a hydrogen atom attached to a carbon atom interacts with a bromine atom of a neighboring molecule. In the crystal structures of various bis(bromomethyl)benzene isomers, these C–H···Br interactions are a principal factor in determining the molecular packing.

Br⋯Br Interactions: Also known as halogen-halogen contacts, these interactions occur when the distance between bromine atoms of adjacent molecules is shorter than the sum of their van der Waals radii. These contacts play a significant role in stabilizing the crystal lattice of brominated compounds.

C-H⋯π Interactions: This type of interaction involves a hydrogen atom pointing towards the electron-rich π-system of an aromatic ring on an adjacent molecule. While C-H⋯Br and Br⋯Br interactions often dominate, C-H⋯π forces can also play a major role, particularly in specific isomers like ortho-bis(bromomethyl)benzene.

The interplay of these intermolecular forces dictates the final crystal packing, influencing properties such as melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides distinct signals for the protons on the aromatic ring and those on the aliphatic bromomethyl (-CH₂Br) groups. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to the aromatic ring typically resonate at lower fields (higher ppm values) compared to the aliphatic protons of the bromomethyl groups. The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals information about neighboring protons.

The reported ¹H NMR data for this compound in chloroform-d (B32938) (CDCl₃) is detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.40 | d (doublet) | 1.7 | 1H | Aromatic H |

| 7.35–7.33 | m (multiplet) | - | 2H | Aromatic H |

| 4.64 | d (doublet) | 1.2 | 4H | Aliphatic -CH₂Br |

| 4.45 | s (singlet) | - | 2H | Aliphatic -CH₂Br |

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals.

For this compound, signals are expected in two main regions:

Aromatic Region (approx. 125-140 ppm): This region contains signals for the six carbons of the benzene (B151609) ring. The carbons directly attached to the bromomethyl groups (ipso-carbons) will have different chemical shifts from those bearing a hydrogen atom.

Aliphatic Region (approx. 30-35 ppm): The signals for the three bromomethyl (-CH₂Br) carbons appear in this upfield region. The electronegative bromine atom causes a downfield shift compared to a standard methyl group.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | ~128-132 |

| Aromatic C-CH₂Br | ~137-140 |

| Aliphatic -CH₂Br | ~31-34 |

For more complex derivatives or to unambiguously assign all signals in the ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing connectivity information.

COSY (Correlation Spectroscopy): This is a homonuclear experiment that correlates protons that are coupled to each other, typically through two or three bonds. It helps identify which protons are neighbors in the molecular structure, which is invaluable for piecing together spin systems, such as adjacent protons on an aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is a powerful method for definitively assigning carbon signals based on the known assignment of their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure, including the substituted aromatic ring and the bromomethyl groups.

The key vibrational modes observed in the spectrum provide clear evidence for the compound's constituent parts. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, a region distinct from the aliphatic C-H stretching bands which are found just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org The presence of bands in both of these regions confirms the existence of both the benzene ring and the methylene (B1212753) (-CH₂) groups.

Furthermore, the aromatic nature of the compound is substantiated by C=C stretching vibrations within the benzene ring, which give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane (oop) bending vibrations in the fingerprint region (900-675 cm⁻¹). orgchemboulder.comlibretexts.org Specifically, 1,2,4-trisubstituted benzenes are known to exhibit strong absorptions in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges. libretexts.orgopenstax.org The presence of the bromomethyl functional groups is confirmed by the C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 690-515 cm⁻¹. orgchemboulder.comlibretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For this compound (C₉H₉Br₃), the mass spectrum provides definitive confirmation of its molecular mass and offers insights into its chemical stability and bond cleavage pathways.

The molecular weight of this compound is approximately 356.88 g/mol . A key feature in its mass spectrum is the molecular ion peak cluster, which arises due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. chemguide.co.uklibretexts.org Consequently, a compound with three bromine atoms will exhibit a characteristic pattern of four main peaks in the molecular ion region: M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. youtube.com This distinctive isotopic signature is a powerful confirmation of the presence of three bromine atoms in the molecule.

Electron ionization (EI) of the molecule leads to the formation of a molecular ion (M⁺˙), which then undergoes fragmentation. Common fragmentation pathways for this compound involve the loss of bromine atoms or bromomethyl radicals. A primary fragmentation step is the cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br) to form a dibrominated cation [C₉H₉Br₂]⁺. This fragment will still exhibit an isotopic pattern (1:2:1 ratio) due to the two remaining bromine atoms. savemyexams.com Another significant fragmentation is the loss of a bromomethyl radical (•CH₂Br), leading to the formation of a [C₈H₇Br₂]⁺ ion. Aromatic compounds often produce a stable phenyl cation [C₆H₅]⁺ at m/z 77, which can be observed following significant fragmentation. libretexts.org

Table 2: Major Fragments in the Mass Spectrum of this compound

Computational and Theoretical Investigations of 1,2,4 Tris Bromomethyl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to predict a wide array of molecular properties by calculating the electron density of a system. For 1,2,4-tris(bromomethyl)benzene, DFT studies are instrumental in elucidating its fundamental chemical nature.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, is reached. The resulting geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

While a comprehensive DFT-based conformational analysis of this compound is not extensively detailed in dedicated publications, the principles of such a study would involve rotating the three bromomethyl (-CH2Br) groups to identify different conformers and their relative energies. Due to the asymmetric substitution pattern (1,2,4-), the rotational energy landscape is more complex than that of the more symmetrical 1,3,5-isomer. The proximity of the bromomethyl groups at positions 1 and 2 would likely lead to significant steric hindrance, influencing the preferred orientations of these groups to minimize repulsive interactions.

Experimental validation for these theoretical models comes from X-ray crystallography. A recent study determined the crystal structure of this compound, providing precise experimental bond lengths and angles. researchgate.net A comparison between the theoretically optimized geometry and the experimental crystal structure is essential to benchmark the accuracy of the chosen DFT functional and basis set. Discrepancies between the gas-phase theoretical model and the solid-state experimental data can often be attributed to intermolecular interactions in the crystal lattice.

Table 1: Illustrative Comparison of Key Geometric Parameters for this compound (Experimental vs. Theoretical) (Note: The following DFT data is illustrative of typical results from a B3LYP/6-31G(d) calculation and is intended to demonstrate the type of data generated in such a study, as specific published computational data is scarce.)

| Parameter | Bond/Angle | Experimental (X-ray) Value researchgate.net | Illustrative Theoretical (DFT) Value |

| Bond Length (Å) | C(aromatic)-C(aromatic) | 1.375 - 1.390 | 1.385 - 1.400 |

| Bond Length (Å) | C(aromatic)-C(methylene) | 1.505 - 1.515 | 1.510 - 1.520 |

| Bond Length (Å) | C(methylene)-Br | 1.950 - 1.960 | 1.965 - 1.975 |

| Bond Angle (°) | C-C-C (in ring) | 118.5 - 121.5 | 118.0 - 122.0 |

| Bond Angle (°) | C(aromatic)-C(methylene)-Br | ~111.0 | ~110.5 |

Data is presented in an interactive format. Users can sort columns to compare experimental and theoretical values.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, implying higher reactivity. For this compound, DFT calculations would map the electron density distribution of these frontier orbitals. It is expected that the HOMO would be localized primarily on the benzene (B151609) ring, which is the most electron-rich part of the molecule. Conversely, the LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-Br bonds, indicating that these sites are susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative of what a DFT calculation might yield and are for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.25 |

This interactive table allows for a clear visualization of the predicted electronic parameters.

DFT calculations, combined with frequency analysis, can be used to predict various thermodynamic properties. By calculating the vibrational frequencies of the optimized structure, one can determine key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at a given temperature. These calculations are vital for predicting the spontaneity and energy changes of chemical reactions involving the molecule.

For this compound, calculated thermodynamic data would be essential for modeling its behavior in synthesis and material science applications, providing a theoretical basis for understanding its stability and reaction equilibria.

Table 3: Illustrative Calculated Thermodynamic Properties of this compound at 298.15 K (Note: This data is illustrative, representing typical outputs of a DFT frequency calculation.)

| Property | Value |

| Enthalpy (H) | -2550.5 Hartree |

| Gibbs Free Energy (G) | -2550.6 Hartree |

| Entropy (S) | 120.5 cal/mol·K |

This table provides a summary of key thermodynamic indicators as would be derived from computational analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, providing a detailed picture of how neighboring molecules interact. The surface is colored according to various properties, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, which helps to identify close contacts like hydrogen bonds and halogen bonds.

While a specific Hirshfeld surface analysis for the crystal structure of this compound has not been published, analysis of related brominated organic compounds allows for a robust prediction of the key interactions. researchgate.net The analysis would involve generating a 3D Hirshfeld surface and a 2D "fingerprint plot," which summarizes all intermolecular contacts.

For this compound, the most significant contributions to the crystal packing are expected to arise from:

Br···H and Br···Br contacts: The bromine atoms are highly polarizable and electronegative, leading to significant halogen bonding and other van der Waals interactions.

H···H contacts: These are typically the most abundant contacts in organic crystals.

C-H···π interactions: The hydrogen atoms of the bromomethyl groups can interact with the electron-rich π-system of the benzene rings of adjacent molecules.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: These percentages are illustrative, based on analyses of similar brominated aromatic compounds.)

| Contact Type | Predicted Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 50% |

| Br···H / H···Br | 25 - 35% |

| C···H / H···C | 10 - 15% |

| Br···Br | 5 - 10% |

| C···C (π-π stacking) | < 5% |

This interactive table quantifies the predicted intermolecular forces, which are key to understanding the solid-state structure.

Reaction Mechanism Studies and Computational Prediction of Reactivity

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules. The three bromomethyl groups on the this compound ring are reactive sites, particularly for nucleophilic substitution reactions. The benzylic position of the carbon atom (adjacent to the aromatic ring) allows for the stabilization of carbocation intermediates or transition states that may form during a reaction.

Theoretical studies can model potential reaction pathways, such as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). By calculating the energies of reactants, transition states, intermediates, and products, an energy profile for the reaction can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur, thus providing a quantitative measure of reactivity.

The reactivity of the three bromomethyl groups in this compound is not identical due to the asymmetric substitution pattern:

Steric Hindrance: The group at the 2-position is sterically hindered by its neighbors at the 1- and 4-positions, which could slow down an SN2 reaction that requires backside attack by a nucleophile.

Electronic Effects: The relative positions of the electron-withdrawing bromomethyl groups can subtly influence the stability of any potential carbocation intermediates in an SN1 pathway.

Computational models can predict which of the three groups is most likely to react first and can explore the mechanism of subsequent reactions. This information is invaluable for designing synthetic routes that utilize this compound as a building block for larger molecules, such as dendrimers or polymers.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Pathways and Functionalization

The three reactive bromomethyl groups on the benzene (B151609) ring of 1,2,4-tris(bromomethyl)benzene are the cornerstone of its synthetic versatility, primarily undergoing nucleophilic substitution reactions. Future research is actively exploring a variety of novel derivatization pathways to expand the library of accessible molecules and introduce a wide range of functionalities.

The primary route for the functionalization of this compound involves the substitution of the bromine atoms with various nucleophiles. This allows for the introduction of a diverse array of chemical moieties, each imparting specific properties to the resulting molecule. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding amine, thioether, and ether linkages.

Due to the unsymmetrical nature of the 1,2,4-isomer, regioselective functionalization presents a significant and interesting challenge. The differential reactivity of the three bromomethyl groups, influenced by their positions on the aromatic ring, can be exploited to achieve selective substitution. This controlled derivatization is crucial for the synthesis of precisely defined molecular structures. For instance, the steric hindrance and electronic effects at the 1, 2, and 4 positions can lead to preferential reaction at one site over the others, a phenomenon that can be further influenced by the choice of reagents and reaction conditions.

Beyond simple substitution, research is also delving into more complex transformations. For example, the bromomethyl groups can be converted into other functional groups, such as aldehydes or carboxylic acids, through oxidation reactions. These transformations open up new avenues for subsequent reactions, including the formation of imines, esters, and amides, further expanding the synthetic utility of the this compound core.

The table below summarizes some of the key derivatization reactions of tris(bromomethyl)benzenes, which are applicable to the 1,2,4-isomer.

| Reagent Type | Functional Group Introduced | Resulting Linkage/Group |

| Amines (R-NH2) | Amino | C-N |

| Thiols (R-SH) | Thioether | C-S |

| Alkoxides (R-O⁻) | Ether | C-O |

| Cyanide (CN⁻) | Nitrile | C-CN |

| Azide (B81097) (N₃⁻) | Azide | C-N₃ |

Integration into Advanced Functional Materials with Tunable Properties

A significant area of future research lies in the integration of this compound and its derivatives into advanced functional materials. Its trifunctional nature makes it an excellent crosslinking agent, enabling the formation of robust and stable three-dimensional polymer networks. sigmaaldrich.comscientificlabs.co.uk The properties of these materials can be precisely tuned by carefully selecting the derivatizing agents and the polymer matrix.

One promising application is in the development of microporous polymers for gas storage and separation. By reacting this compound with suitable aromatic monomers, polymers with high internal surface areas and tailored pore sizes can be synthesized. sigmaaldrich.com The choice of the derivatizing group can influence the polymer's affinity for specific gases, leading to materials with selective adsorption capabilities for gases like carbon dioxide and hydrogen. sigmaaldrich.com

Furthermore, derivatives of this compound are being explored for the fabrication of proton exchange membranes (PEMs) for fuel cell applications. scientificlabs.co.uksigmaaldrich.com By introducing sulfonic acid groups or other proton-conducting moieties through derivatization, the resulting polymers can exhibit high proton conductivity, a key requirement for efficient fuel cell performance. The crosslinked structure provided by the tris(bromomethyl)benzene core enhances the mechanical and thermal stability of these membranes.

The ability to introduce a wide variety of functional groups allows for the fine-tuning of a material's properties. For example, incorporating hydrophobic or hydrophilic groups can control the material's interaction with water, while the introduction of chromophores or fluorophores can impart specific optical or electronic properties. This "bottom-up" approach to material design, starting from a versatile building block like this compound, offers immense potential for creating materials with precisely controlled and predictable functionalities.

Targeted Synthesis of Complex Molecular Architectures and Nanostructures

The unique geometry of this compound makes it an ideal scaffold for the construction of complex and well-defined molecular architectures, including dendrimers, star-shaped polymers, and molecular cages. These intricate structures have potential applications in areas such as drug delivery, catalysis, and molecular recognition.

Dendrimers, which are highly branched, tree-like molecules, can be synthesized using this compound as a core. sigmaaldrich.com By reacting it with appropriate branching units, successive generations of the dendrimer can be built up, leading to macromolecules with a precise number of functional groups on their periphery. These peripheral groups can be tailored for specific applications, such as targeting drug delivery to specific cells or catalyzing chemical reactions.

Similarly, star-shaped polymers can be prepared by initiating polymerization from the three reactive sites of a this compound derivative. This results in polymers with three arms emanating from a central core, a structure that can influence the material's rheological and mechanical properties.

The synthesis of molecular cages and other nanostructures is another exciting area of research. By reacting this compound with complementary multidentate ligands, self-assembly processes can lead to the formation of discrete, three-dimensional structures with internal cavities. These cavities can encapsulate guest molecules, leading to potential applications in areas such as sensing, separation, and controlled release. The asymmetric nature of the 1,2,4-isomer can lead to the formation of chiral cages and nanostructures, which are of particular interest for enantioselective processes.

Q & A

Basic: What are the primary synthetic routes for 1,2,4-tris(bromomethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

this compound is synthesized via bromination of mesitylene derivatives or through Friedel-Crafts alkylation. A common method involves reacting 1,2,4-trimethylbenzene with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., UV light or AIBN). Optimization includes:

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution efficiency in Friedel-Crafts reactions .

- Temperature control : Maintaining 0–5°C minimizes side reactions like over-bromination.

- Solvent choice : Non-polar solvents (e.g., CCl₄) improve regioselectivity.

Validation : Monitor intermediates via TLC and confirm purity using GC-MS.

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangement, critical for assessing crosslinking potential in polymers .

- Elemental analysis : Confirm Br content (theoretical ~57%) to verify stoichiometry.

Advanced: How do steric and electronic factors influence its efficiency as a crosslinker in hyper-crosslinked polymers (HCPs)?

Methodological Answer:

In HCP synthesis (e.g., gas-storage materials):

- Steric hindrance : The 1,2,4-substitution pattern creates asymmetric reactivity, reducing interpenetration in polymer networks compared to symmetric analogs (e.g., 1,3,5-tris(bromomethyl)benzene) .

- Electronic effects : Electron-withdrawing Br groups activate benzene rings for electrophilic substitution, accelerating crosslinking.

Experimental design : Compare BET surface areas of HCPs synthesized with 1,2,4- vs. 1,3,5-isomers to quantify pore-size distribution differences .

Advanced: What computational tools predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Model transition states for SN2 reactions (e.g., with thiols or amines) to predict regioselectivity.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Software : Gaussian or ORCA for energy minimization; VMD for visualizing reaction pathways.

Validation : Correlate computed activation energies with experimental kinetic data from UV-Vis monitoring.

Advanced: How can researchers address contradictions in reported toxicity data for bromomethylated benzenes?

Methodological Answer:

- Tiered testing :

- Contradiction resolution : Compare metabolic pathways using liver microsome studies to identify species-specific detoxification differences .

Advanced: What role does this compound play in gas storage materials, and how is performance quantified?

Methodological Answer:

- Application : As a crosslinker in triptycene-based HCPs, it enhances microporosity for H₂ and CO₂ storage .

- Performance metrics :

- BET analysis : Measure surface area (>800 m²/g indicates high porosity).

- Gas adsorption isotherms : Quantify CO₂ uptake at 1 bar/298 K (target: >10 mmol/g).

- Selectivity : Use Ideal Adsorbed Solution Theory (IAST) to calculate CO₂/N₂ selectivity (>50 preferred) .

Advanced: How can discrepancies in crosslinking efficiency between studies be systematically analyzed?

Methodological Answer:

- Controlled variables : Replicate reactions with identical catalysts (AlCl₃), solvents (DCM), and monomer ratios.

- Data normalization : Express efficiency as "crosslinks per monomer unit" to standardize comparisons.

- Root-cause analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.